![molecular formula C19H17ClN2O2 B6515675 6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide CAS No. 950266-63-4](/img/structure/B6515675.png)
6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide
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Description
Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused with a pyridine ring. The compound you mentioned has additional functional groups, including a chloro group, an ethoxy group, and a carboxamide group attached to the quinoline core .
Molecular Structure Analysis
The molecular structure of a compound like this would involve a careful analysis of the positions of the functional groups around the quinoline core. Tools like NMR spectroscopy and X-ray crystallography are often used for such analyses .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions . The exact reactions “6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-18-11-17(22-16-9-6-13(20)10-15(16)18)19(23)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHJZRHNUMSDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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